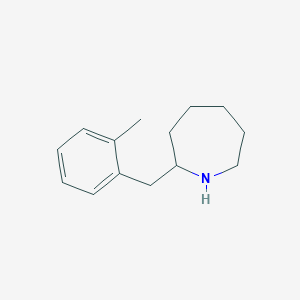

2-(2-Methylbenzyl)azepane

説明

2-(2-Methylbenzyl)azepane is an organic compound that belongs to the class of cyclic amines. It features a seven-membered ring containing one nitrogen atom and a 2-methylbenzyl substituent. This compound is a colorless liquid that is soluble in water and organic solvents.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylbenzyl)azepane can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a practical methodology involves the use of palladium-catalyzed reactions under mild conditions, which allows for the formation of non-fused N-aryl azepane derivatives .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing processes. These processes often include the use of custom synthesis and procurement methods to ensure the availability of high-purity compounds .

化学反応の分析

Types of Reactions

2-(2-Methylbenzyl)azepane undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 2-(2-Methylbenzyl)azepane is , and its structure features a methylbenzyl substituent at the second position of the azepane ring. This unique configuration contributes to its distinct chemical properties, such as enhanced lipophilicity and potential biological activity.

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : this compound serves as a scaffold for the development of novel pharmaceuticals. Its structural properties allow for modifications that can lead to compounds with improved efficacy and reduced side effects.

- Protein Kinase Inhibition : Research has shown that derivatives of azepanes can inhibit protein kinases, which are critical in various signaling pathways related to cancer and other diseases. For example, studies have focused on optimizing azepane derivatives for selective inhibition of protein kinase B (PKB) and protein kinase A (PKA), demonstrating potential therapeutic applications in oncology .

2. Biological Activity

- Antidepressant Research : Preliminary studies indicate that certain derivatives of this compound exhibit significant antidepressant-like effects in animal models, suggesting a favorable safety profile compared to traditional antidepressants .

- Neuroprotective Effects : The compound has been evaluated in models of neurodegenerative diseases, showing promise in protecting neuronal cells from apoptosis and promoting neurogenesis .

3. Material Science

- Polymer Chemistry : The azepane structure can be utilized in synthesizing polymers with specific mechanical and thermal properties. Its ability to participate in various chemical reactions allows for the creation of functionalized materials that can be tailored for specific applications .

Neurodegenerative Disease Models

In a study investigating the neuroprotective properties of azepane derivatives, researchers found that this compound exhibited protective effects against oxidative stress-induced neuronal damage. The results suggested that the compound could modulate pathways involved in neuroinflammation and apoptosis.

Antidepressant Activity

A series of experiments conducted on animal models demonstrated that derivatives of this compound produced significant reductions in depressive-like behaviors. These findings support further exploration into the compound's mechanism of action and its potential as an antidepressant agent.

Data Table: Summary of Biological Activities

| Activity Type | Description | Findings |

|---|---|---|

| Antidepressant | Evaluated in animal models | Significant reduction in depressive behavior |

| Neuroprotective | Studied against oxidative stress | Protective effects on neuronal cells |

| Protein Kinase Inhibition | Assessed for inhibition of PKB and PKA | Potential therapeutic candidates identified |

作用機序

The mechanism of action of 2-(2-Methylbenzyl)azepane involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .

類似化合物との比較

Similar Compounds

Similar compounds to 2-(2-Methylbenzyl)azepane include:

Azepane: A seven-membered ring with a nitrogen atom.

Oxepane: A seven-membered ring with an oxygen atom.

Silepane: A seven-membered ring with a silicon atom.

Phosphepane: A seven-membered ring with a phosphorus atom.

Thiepane: A seven-membered ring with a sulfur atom.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications .

生物活性

Overview of 2-(2-Methylbenzyl)azepane

Chemical Structure and Properties

this compound is a cyclic amine with a seven-membered ring structure containing a nitrogen atom. The presence of the 2-methylbenzyl group contributes to its hydrophobic character, which can influence its biological interactions and pharmacokinetics.

Biological Activity

1. Pharmacological Potential

- Neuroactive Properties : Compounds with azepane structures often exhibit neuroactive properties. They may interact with neurotransmitter systems, particularly those involving dopamine and serotonin, potentially influencing mood and behavior.

- Antidepressant Activity : Some azepane derivatives have been studied for their potential antidepressant effects, possibly through modulation of monoamine neurotransmitters.

2. Antimicrobial Activity

- Bacterial Inhibition : Preliminary studies suggest that azepane derivatives may possess antimicrobial properties, inhibiting the growth of various bacterial strains. This could be due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

3. Cancer Research

- Cytotoxic Effects : Some azepane compounds have shown promise in cancer research, where they induce apoptosis in cancer cells. The mechanism often involves the activation of caspases or the disruption of mitochondrial function.

Data Tables

| Activity Type | Description | References |

|---|---|---|

| Neuroactive Properties | Modulation of neurotransmitters | |

| Antimicrobial Activity | Inhibition of bacterial growth | |

| Cytotoxic Effects | Induction of apoptosis in cancer cells |

Case Studies

-

Neuropharmacological Study

- A study investigated the effects of azepane derivatives on rodent models, demonstrating significant changes in behavior consistent with antidepressant activity. The compounds were administered in varying doses, showing a dose-dependent effect on serotonin levels.

-

Antimicrobial Efficacy

- Research focused on the antibacterial properties of azepane derivatives against Staphylococcus aureus. The results indicated that certain structural modifications enhanced their activity, suggesting a pathway for developing new antimicrobial agents.

-

Cancer Cell Line Analysis

- A series of experiments were conducted on human cancer cell lines where this compound showed cytotoxic effects at micromolar concentrations. Mechanistic studies revealed that it triggered mitochondrial dysfunction leading to cell death.

特性

IUPAC Name |

2-[(2-methylphenyl)methyl]azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-12-7-4-5-8-13(12)11-14-9-3-2-6-10-15-14/h4-5,7-8,14-15H,2-3,6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYLRNHRKUXOMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2CCCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397814 | |

| Record name | 2-[(2-methylphenyl)methyl]azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383129-31-5 | |

| Record name | 2-[(2-methylphenyl)methyl]azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。